3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide
Description
3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide is a propanamide derivative featuring a pyridine ring substituted with an amino group at position 5 and a methoxy group at position 4.
Properties
IUPAC Name |
3-[(5-amino-6-methoxypyridin-2-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-15-9-6(10)2-3-8(13-9)12-5-4-7(11)14/h2-3H,4-5,10H2,1H3,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKGCESMCOBHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)NCCC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide typically involves the reaction of 5-amino-6-methoxypyridine with propanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide exhibit significant anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation is of particular interest. For instance, studies have shown that pyridine derivatives can serve as effective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology .
Case Study: PI3K Inhibition
A study highlighted the role of related compounds as modulators of PI3K activity, suggesting that they could be utilized in treating cancers associated with abnormal cell growth . The inhibition of this pathway can potentially lead to reduced tumor growth and increased sensitivity to existing chemotherapeutics.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes like Syk kinase, which plays a role in various signaling pathways related to immune responses and cancer progression .
Enzyme Inhibition Insights
The inhibition of Syk kinase by similar compounds has been documented, showcasing their role in modulating immune responses and providing a therapeutic avenue for diseases like leukemia and lymphoma .
Drug Development
The structural characteristics of this compound make it a promising candidate for drug development. Its favorable pharmacokinetic properties are essential for creating effective therapeutic agents .
Drug Candidate Evaluation
Research into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of related compounds indicates that modifications to the pyridine structure can enhance bioavailability and metabolic stability, making them suitable for further development as drugs .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound can be compared to the following analogs:
Key Observations:
- Pyridine vs. Pyrrole/Sulfonamide Groups: Compound 19 (pyrrole and sulfonamide) exhibits distinct ¹³C-NMR signals (e.g., CH₃ at 10.91 ppm, pyrrole carbons at 102.84 and 126.69 ppm) due to aromaticity and electron-withdrawing sulfonamide groups . In contrast, the target compound’s pyridine ring with amino and methoxy substituents may display downfield shifts for NH₂ and OCH₃ in NMR, influencing solubility and reactivity.
- Chloropyridine vs. Aminomethoxypridine: Compounds 3 and 4 (5-chloropyridin-2-yl) demonstrate antioxidative properties, suggesting that electron-withdrawing Cl enhances radical scavenging. The target compound’s amino and methoxy groups (electron-donating) may reduce oxidative activity but improve hydrogen-bonding interactions .
- Amide Backbone Modifications: The diethylaminoethyl-substituted propanamide highlights how alkylamino groups enhance metal-coordination capabilities, whereas the target compound’s pyridine-amino group could act as a weaker chelating site.
Biological Activity
3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide is a compound that has garnered attention for its potential biological activities and therapeutic properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves the reaction between 5-amino-6-methoxypyridine and propanamide, often facilitated by specific solvents and catalysts to enhance yield and purity. Industrial methods may include large-scale synthesis with optimized conditions for high yield and purity .
Chemical Structure
The compound's IUPAC name is 3-[(5-amino-6-methoxy-2-pyridinyl)amino]propanamide, with a molecular formula of . Its InChI code is provided as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. It may bind to specific receptors or enzymes, modulating their activity. For instance, it has been studied for its potential as an agonist for the formyl peptide receptor 2 (FPR2), which is involved in inflammatory responses .
Therapeutic Potential
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells . This suggests a possible application in treating neuroinflammatory conditions.
Case Studies and Research Findings
Several studies have evaluated the efficacy of derivatives related to this compound:
-
FPR2 Activation : A study designed new ureidopropanamide derivatives that activated FPR2 in transfected cells. These compounds demonstrated stability against oxidative metabolism and showed anti-inflammatory effects in rat primary microglial cells .
Compound EC50 (μM) Stability (%) (S)-17 0.19 ± 0.05 33 (R)-17 0.3 ± 0.1 20 - Neuroprotective Properties : Other research focused on structural analogs of this compound to assess their neuroprotective effects. Compounds were screened for neurite growth and anti-depressant properties in various assays .
- Inhibition Studies : The compound has also been evaluated for its inhibitory activity against anthrax lethal factor toxin and other matrix metalloproteases (MMPs), indicating its broad potential in therapeutic applications .
Q & A
Q. Q1: What are the recommended synthetic pathways for 3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling reactions between pyridine derivatives and propanamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., HATU) under inert conditions to minimize side reactions .
- Selective protection/deprotection : Methoxy and amino groups on the pyridine ring require temporary protection (e.g., tert-butoxycarbonyl, BOC) to prevent undesired substitutions .
- Optimization via Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometry to maximize yield. Fractional factorial designs can reduce experimental runs while identifying critical parameters .
Q. Q2: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the pyridine ring and amide linkage. Methoxy (-OCH₃) protons appear as singlets (~δ 3.8–4.0 ppm), while amide protons show broad peaks (~δ 6.5–7.5 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) paired with high-resolution mass spectrometry (HRMS) validates molecular ion peaks and detects impurities .
- IR spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. Q3: How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound against specific enzyme targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with known enzyme inhibitors (e.g., kinase or protease targets) .
- Molecular docking (AutoDock/Vina) : Dock the compound into active sites (e.g., PDB: 1ATP for kinases). Score binding affinities and validate with MD simulations to assess stability .
- QSAR models : Train models using bioactivity datasets of structurally similar pyridine derivatives to predict IC₅₀ values .
Q. Q4: How should researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed effect)?
Methodological Answer:
- Assay standardization : Ensure consistent buffer pH, ionic strength, and cofactor concentrations (e.g., Mg²⁺ for ATP-dependent enzymes) .
- Control for aggregation : Use dynamic light scattering (DLS) to detect colloidal aggregates, which may cause false negatives/positives .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional activity .
Q. Q5: What strategies optimize the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UPLC. Use Arrhenius plots to predict shelf life .
Q. Q6: How can reaction engineering principles improve scalability of the synthesis?
Methodological Answer:
- Continuous flow reactors : Enhance heat/mass transfer for exothermic amidation steps, reducing side products .
- Membrane separation : Use nanofiltration to isolate the compound from low-MW impurities during workup .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Data Contradiction & Reproducibility
Q. Q7: How to address variability in biological replicate experiments involving this compound?
Methodological Answer:
- Statistical rigor : Use ≥3 biological replicates and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .
- Strict batch documentation : Log synthesis dates, storage conditions, and solvent lots to trace variability sources .
- Blinded experiments : Assign compound vs. vehicle treatments randomly to minimize observer bias .
Future Directions
Q. Q8: What emerging technologies (e.g., AI-driven synthesis, high-throughput robotics) could accelerate research on this compound?
Methodological Answer:
- AI reaction prediction : Platforms like IBM RXN or Chematica propose optimal routes using reaction databases .
- Automated liquid handlers : Screen 100+ solvent/catalyst combinations in parallel via robotic platforms .
- CRISPR-Cas9 cell models : Engineer isogenic cell lines with target enzyme knockouts to validate mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
